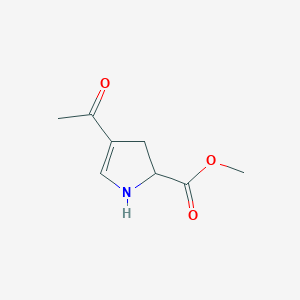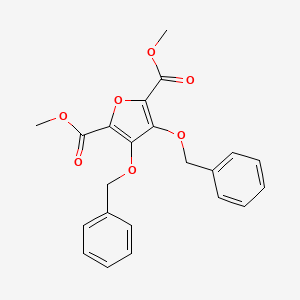
Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its furan ring substituted with two benzyloxy groups and two ester groups at the 2 and 5 positions. Its unique structure makes it a valuable subject for research in organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate typically involves the reaction of 3,4-dihydroxyfuran with benzyl bromide in the presence of a base to form the benzyloxy derivatives. This is followed by esterification with dimethyl carbonate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions: Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3,4-bis(benzyloxy)furan-2,5-dimethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, including polymers and resins.
作用機序
The mechanism of action of Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, making the compound a valuable tool in biochemical research.
類似化合物との比較
Dimethyl 3,4-furandicarboxylate: Lacks the benzyloxy groups, making it less versatile in certain applications.
2,5-Furandicarboxylic acid: A simpler analog used primarily in polymer synthesis.
(Z)-5-(3’,4’-Bis(benzyloxy)benzylidene)furan-2(5H)-one: Shares the benzyloxy groups but differs in the core structure, leading to different reactivity and applications.
Uniqueness: Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate stands out due to its combination of benzyloxy and ester groups, providing a unique balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and the development of new materials.
特性
CAS番号 |
7039-81-8 |
|---|---|
分子式 |
C22H20O7 |
分子量 |
396.4 g/mol |
IUPAC名 |
dimethyl 3,4-bis(phenylmethoxy)furan-2,5-dicarboxylate |
InChI |
InChI=1S/C22H20O7/c1-25-21(23)19-17(27-13-15-9-5-3-6-10-15)18(20(29-19)22(24)26-2)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
YIKSLVSGKWKYQL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(O1)C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


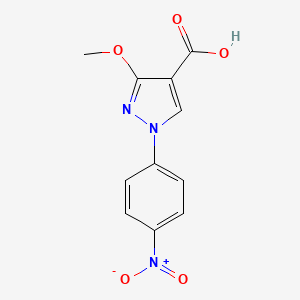
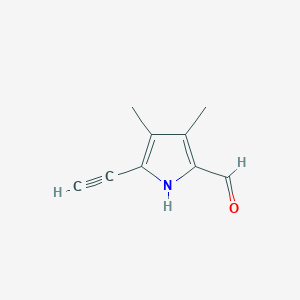
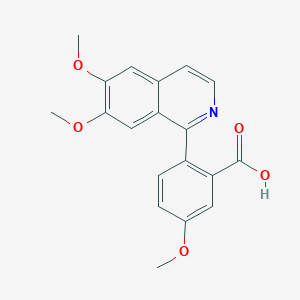
![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)

![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
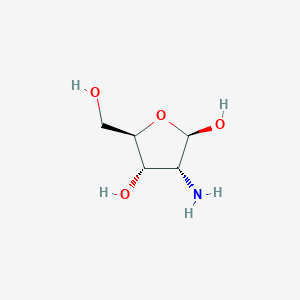
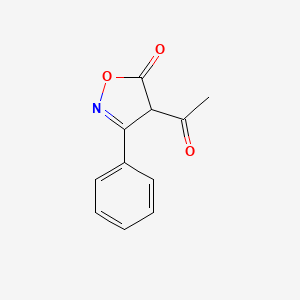
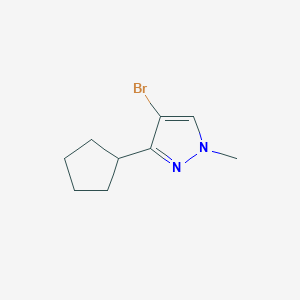
![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)
![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)
